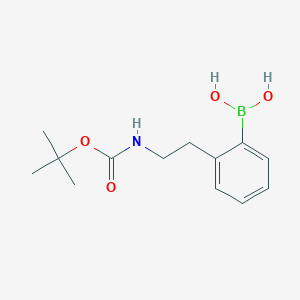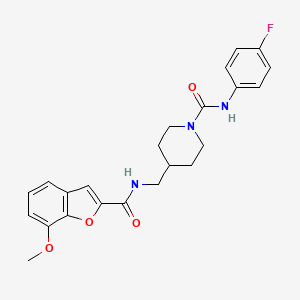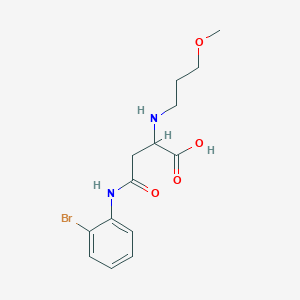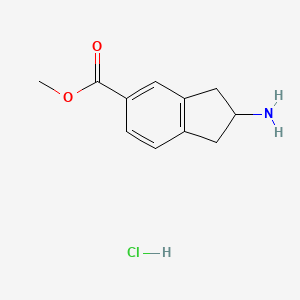
2-(2-(Tert-Butoxycarbonylamino)ethyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-(Tert-Butoxycarbonylamino)ethyl)phenylboronic acid” is a chemical compound with the molecular formula C11H16BNO3 . It is a product of Thermo Scientific Chemicals, originally part of the Acros Organics product portfolio . It is also known by various synonyms such as 2-tert-butylcarbonylamino phenylboronic acid, 2-pivalamidophenyl boronic acid, 2-pivalamido phenylboronic acid, among others .
Molecular Structure Analysis
The molecular weight of this compound is 221.06 g/mol . The IUPAC name is [2- (2,2-dimethylpropanoylamino)phenyl]boronic acid . The SMILES representation is CC © ©C (=O)NC1=CC=CC=C1B (O)O .Physical And Chemical Properties Analysis
The compound has a melting point range of 296.5°C to 297.5°C .Applications De Recherche Scientifique
Synthesis and Reactivity
- The synthesis of 2-(arylaminomethyl)phenylboronic acid through amination–reduction reaction demonstrates the reactivity of 2-formylphenylboronic acid, highlighting the compound's role in efficiently synthesizing previously unobtainable boronic compounds. This process underscores the compound's utility in organic synthesis and its potential for creating novel chemical entities (Adamczyk-Woźniak et al., 2011).
Catalytic Applications
- The compound's use in catalyzing the Suzuki–Miyaura reaction, a key cross-coupling method, is highlighted by the efficiency of certain complexes in coupling phenylboronic acid with aryl bromides or chlorides. This research points to the compound's significant role in facilitating organic transformations, essential for synthesizing complex molecules (Scrivanti et al., 2009).
Material Science and Polymer Chemistry
- Studies on water-soluble dendritic macromolecules with a stiff, hydrocarbon interior demonstrate the utility of tert-butyl esters and related structures in creating novel materials with unique solubility and structural properties. This research contributes to our understanding of how such compounds can be used to engineer advanced materials with potential applications in biomedicine and nanotechnology (Pesak et al., 1997).
Drug Delivery Systems
- The development of pH- and redox-responsive nanoparticle systems for drug delivery showcases the application of tert-butoxycarbonyl functional groups in creating smart materials capable of targeted and controlled release of therapeutics. Such systems have significant implications for improving the efficacy and safety of drug therapies, particularly in the treatment of cancer and other diseases (Yildirim et al., 2016).
Bio-based Materials
- Advances in catalytic production of bio-based polyester monomer 2,5-furandicarboxylic acid derived from lignocellulosic biomass highlight the potential of boronic acid derivatives in sustainable material production. This research underscores the role of such compounds in developing eco-friendly alternatives to petroleum-based plastics, contributing to the advancement of green chemistry and materials science (Zhang et al., 2015).
Safety and Hazards
This compound is classified as a warning hazard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with the skin .
Propriétés
IUPAC Name |
[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-13(2,3)19-12(16)15-9-8-10-6-4-5-7-11(10)14(17)18/h4-7,17-18H,8-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATBDRHZJVKERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CCNC(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2862027.png)


![2-Benzyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole](/img/structure/B2862031.png)
![4-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2862033.png)
![Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2862035.png)
![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohex-3-en-1-ylmethanone](/img/structure/B2862037.png)
![2-(2-Methoxyphenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide](/img/structure/B2862038.png)

![Ethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2862041.png)
![N-(2-methoxy-5-methylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2862043.png)
![2-[(Dimethyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2862045.png)

![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-mesitylacetamide](/img/no-structure.png)